molecular formula C19H25N3O2S B2723988 7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 950436-02-9

7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2723988
CAS RN: 950436-02-9
M. Wt: 359.49
InChI Key: FCGQZDRMJUPWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Antitumor Activity

A study by Insuasty et al. (2013) explored the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones, which are structurally related to the chemical . They found one compound with significant activity against 57 cancer cell lines, demonstrating potential antitumor applications. This method underlines the relevance of such compounds in cancer research (Insuasty et al., 2013).

Microwave-assisted Synthesis for Antimicrobial Applications

Abdalha et al. (2011) reported on the microwave-assisted synthesis of tetrahydrobenzothienopyrimidine derivatives, showing the versatility of such compounds in creating various derivatives for potential antimicrobial uses. This research underscores the chemical's utility in developing new antimicrobial agents (Abdalha et al., 2011).

Antimicrobial Activity of Substituted Tricyclic Compounds

Mittal et al. (2011) synthesized and tested the antimicrobial activity of several new substituted tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines. Their findings suggest that these compounds, closely related to the target chemical, exhibit significant anti-bacterial and anti-fungal activities, demonstrating the compound's potential in antimicrobial research (Mittal et al., 2011).

Crystalline Forms and Conformation

Research on risperidone chloride 2.5-hydrate by Wang and Pan (2006) revealed insights into the conformation of similar complex molecules, including the tetrahydropyridine and piperidine rings' chair and sofa conformations. This study is crucial for understanding the structural aspects that might influence the pharmacological properties of related compounds (Wang & Pan, 2006).

properties

IUPAC Name

7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-12-5-6-13-14(11-12)25-19-17(13)18(24)20-15(21-19)7-8-16(23)22-9-3-2-4-10-22/h12H,2-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGQZDRMJUPWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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